molecular formula C11H10OS2 B12943988 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde CAS No. 887407-04-7

3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde

Cat. No.: B12943988
CAS No.: 887407-04-7
M. Wt: 222.3 g/mol
InChI Key: DDZAAXVYZHTAHO-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The presence of methyl groups at the 3 and 3’ positions and an aldehyde group at the 5 position of the bithiophene core makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 3,3’-Dimethyl-[2,2’-bithiophene]-5-carboxylic acid.

    Reduction: 3,3’-Dimethyl-[2,2’-bithiophene]-5-methanol.

    Substitution: Various halogenated or nitrated derivatives of the bithiophene core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the bithiophene core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

887407-04-7

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

4-methyl-5-(3-methylthiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H10OS2/c1-7-3-4-13-10(7)11-8(2)5-9(6-12)14-11/h3-6H,1-2H3

InChI Key

DDZAAXVYZHTAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C=C(S2)C=O)C

Origin of Product

United States

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